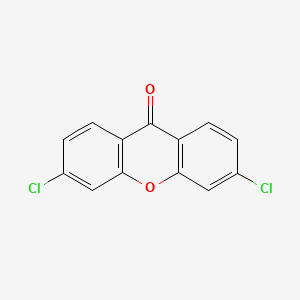
3,6-Dichloro-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dichloro-9H-xanthen-9-one is an organic compound with the molecular formula C13H6Cl2O2. It is a white crystalline solid that is stable under normal conditions but may decompose or undergo oxidation when exposed to light . This compound is primarily used as a reagent and intermediate in organic synthesis .
Vorbereitungsmethoden
3,6-Dichloro-9H-xanthen-9-one can be synthesized through various methods. One common approach involves the reaction of chlorinated aromatic compounds . For instance, 3,6-dihydroxy-9H-xanthen-9-one can be dissolved in thionyl chloride and refluxed for 48 hours to yield this compound . The reaction conditions can be adjusted based on specific requirements and conditions .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
3,6-Dichloro-9H-xanthen-9-one has a variety of applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology and Medicine: Xanthone derivatives, including this compound, have shown promising biological activities such as anti-cancer, anti-Alzheimer, and anti-inflammatory effects
Industry: The compound is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,6-Dichloro-9H-xanthen-9-one is not fully understood. xanthone derivatives are known to interact with various molecular targets and pathways. For example, they can modulate the Nrf2 pathway, which is involved in the cellular response to oxidative stress and inflammation . Further research is needed to elucidate the specific molecular targets and pathways for this compound.
Vergleich Mit ähnlichen Verbindungen
3,6-Dichloro-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:
7-bromo-1,3-dihydroxy-9H-xanthen-9-one: This compound has shown potent inhibitory activities against certain cancer cell lines.
α- and γ-mangostin: These natural xanthones have demonstrated anti-inflammatory and antioxidant effects.
This compound is unique due to its specific chlorine substitutions, which can influence its chemical reactivity and biological activities.
Eigenschaften
CAS-Nummer |
1556-63-4 |
|---|---|
Molekularformel |
C13H6Cl2O2 |
Molekulargewicht |
265.09 g/mol |
IUPAC-Name |
3,6-dichloroxanthen-9-one |
InChI |
InChI=1S/C13H6Cl2O2/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6H |
InChI-Schlüssel |
QRHXWBURLNLUPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)OC3=C(C2=O)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy-](/img/structure/B14757900.png)
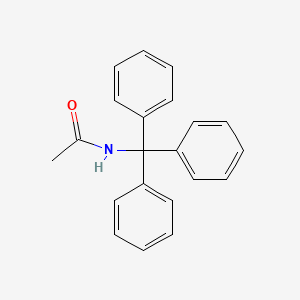

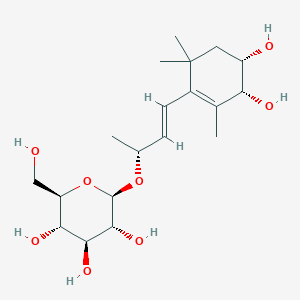
![(S)-Cyclooct-4-en-1-yl (13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamate](/img/structure/B14757927.png)
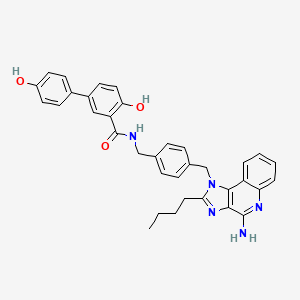
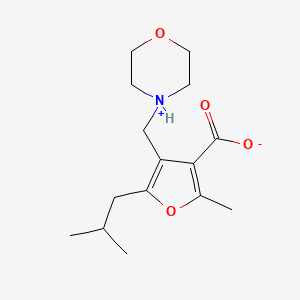
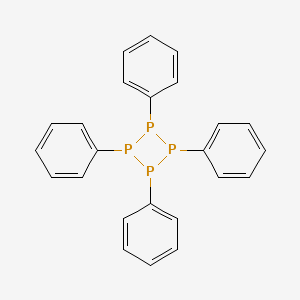
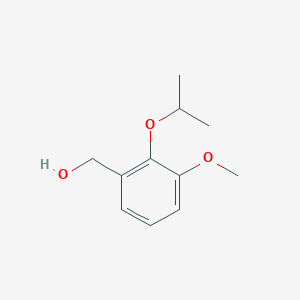



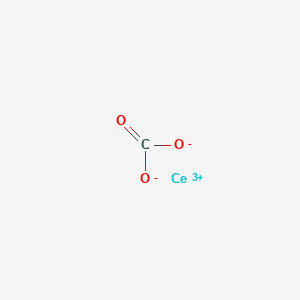
![(1S,4R,7R,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B14757998.png)
